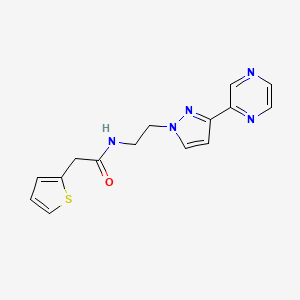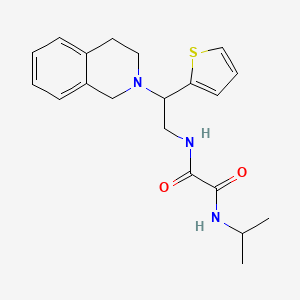
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide is a complex organic compound, part of a class of molecules that exhibit significant biological and chemical activity. This compound is notable for its unique structure, combining an oxalamide functional group with a 3,4-dihydroisoquinoline moiety, and a thiophene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, often starting with the creation of intermediates. One common method includes:
Formation of the 3,4-Dihydroisoquinoline Intermediate
Reacting an aromatic amine with an aldehyde in the presence of an acid catalyst.
Typical conditions: mild temperatures, use of a solvent like methanol or ethanol.
Attachment of the Thiophene Ring
A coupling reaction, often facilitated by palladium-catalyzed cross-coupling, such as Suzuki or Heck reactions.
Typical conditions: presence of a base, temperatures around 80-120°C.
Formation of the Oxalamide Group
This step involves reacting the resulting intermediate with an oxalyl chloride derivative.
Typical conditions: use of an inert atmosphere, low temperatures to prevent decomposition.
Industrial Production Methods
For industrial-scale production, optimized methods focus on cost-efficiency and scalability:
Batch vs. Continuous Flow Synthesis: : Continuous flow systems are preferred for consistent quality and yield.
Catalyst Recovery and Reuse: : To minimize costs, catalysts are often recovered and reused.
化学反应分析
Types of Reactions
Oxidation and Reduction
Oxidation typically transforms thiophene into sulfoxide or sulfone derivatives.
Reduction can occur at the isoquinoline moiety, converting it to a tetrahydroisoquinoline derivative.
Substitution
Commonly occurs at the thiophene ring or the isoquinoline nitrogen.
Common Reagents and Conditions
Oxidation
Reagents like m-chloroperoxybenzoic acid (mCPBA).
Conditions: room temperature, solvents like dichloromethane.
Reduction
Reagents like sodium borohydride (NaBH4).
Conditions: ethanol or methanol as solvents, mild temperatures.
Substitution
Reagents like halides or nucleophiles.
Conditions: often under basic conditions, solvents like acetonitrile.
Major Products
Products vary based on the reaction conditions but can include sulfoxide derivatives from oxidation, substituted thiophenes, and reduced isoquinoline derivatives.
科学研究应用
This compound has diverse applications due to its multifaceted structure:
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Structural studies on pi-conjugation and ring interactions.
Biology
Investigated for potential interactions with biological macromolecules.
Studied for its binding properties to receptors.
Medicine
Potential pharmaceutical applications due to its bioactive components.
Research in antitumor, antimicrobial, and anti-inflammatory activities.
Industry
Used in material sciences for developing novel polymers and materials.
作用机制
Molecular Targets and Pathways
Molecular Targets
Enzymes and receptors, particularly those involved in metabolic pathways.
Pathways
The compound can modulate biochemical pathways, influencing cellular responses.
相似化合物的比较
Similar Compounds
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide
N1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide
Highlighting Uniqueness
Structural Uniqueness
The combination of a thiophene ring with an oxalamide group is less common.
Reactivity
Unique reactivity patterns due to the interplay between the different ring systems and functional groups.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14(2)22-20(25)19(24)21-12-17(18-8-5-11-26-18)23-10-9-15-6-3-4-7-16(15)13-23/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYULQJMCQQFWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
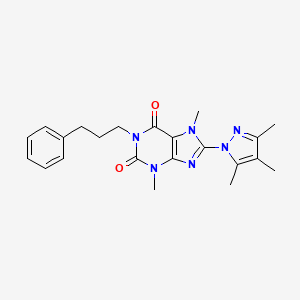
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B2531894.png)
![4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2531896.png)
![methyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2531897.png)
![3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2531898.png)
![1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2531902.png)
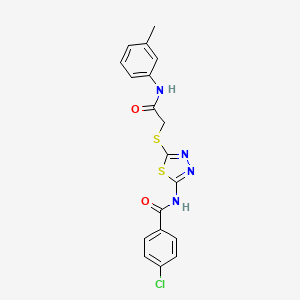
![5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2531905.png)
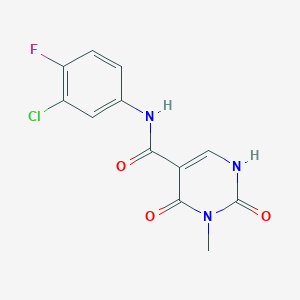
![(3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2531907.png)
![2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2531908.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2531909.png)
![N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2531915.png)
